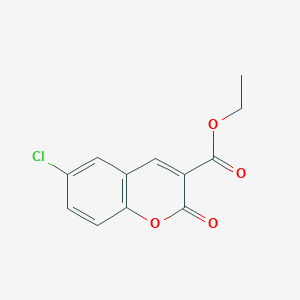

Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate

描述

Chemical Identity and Nomenclature

Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate is characterized by its distinctive molecular structure featuring a chromene backbone with specific substitution patterns. The compound possesses the molecular formula C₁₂H₉ClO₄ and exhibits a molecular weight of 252.65 grams per mole. According to the Chemical Abstracts Service registry, this compound is assigned the identification number 70384-80-4. The systematic nomenclature reflects the compound's structural elements: the ethyl ester functionality at the 3-position carboxyl group, the chlorine substituent at the 6-position, and the characteristic oxo group at the 2-position of the chromene ring system.

The compound belongs to the broader class of chromenes, which are bicyclic compounds characterized by a benzopyran structure. This structural classification places it within the family of oxygen-containing heterocyclic compounds that have demonstrated significant importance in organic synthesis and pharmaceutical applications. The presence of the chlorine atom at the 6-position enhances the compound's reactivity and influences its electronic properties, contributing to its unique chemical behavior compared to unsubstituted chromene derivatives.

Alternative nomenclature systems refer to this compound using various systematic names that emphasize different structural aspects. The International Union of Pure and Applied Chemistry naming convention recognizes it as ethyl 6-chloro-2-oxo-2H-1-benzopyran-3-carboxylate, highlighting the benzopyran core structure. Additionally, it may be referenced as 6-chlorocoumarin-3-carboxylic acid ethyl ester, emphasizing its relationship to the coumarin family of natural products.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₉ClO₄ | |

| Molecular Weight | 252.65 g/mol | |

| Chemical Abstracts Service Number | 70384-80-4 | |

| Molecular Descriptor Language Number | MFCD00124583 |

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader historical development of coumarin chemistry, which traces its origins to the pioneering work of William Henry Perkin in 1868. Perkin's original synthesis of coumarin through the reaction of salicylaldehyde with acetic anhydride laid the foundational groundwork for the subsequent development of numerous coumarin derivatives, including the chlorinated chromene esters that would emerge in later decades.

The evolution of chromene chemistry gained significant momentum in the early twentieth century with the introduction of the Knoevenagel condensation reaction as a viable synthetic approach for preparing 3-carboxylated coumarins. This methodology proved particularly valuable for accessing functionalized chromene derivatives, as it provided a reliable route to compounds bearing both the characteristic lactone functionality and additional carboxyl substitution. The Knoevenagel reaction typically involves the condensation of hydroxybenzaldehydes with malonic acid derivatives in the presence of basic catalysts, leading to the formation of the desired chromene framework through cyclization and subsequent esterification processes.

Research into halogenated chromene derivatives, including chlorinated variants, expanded considerably during the mid-to-late twentieth century as synthetic organic chemists recognized the enhanced biological activity and improved synthetic versatility offered by halogen substitution. The introduction of chlorine atoms at specific positions on the chromene ring system was found to significantly influence both the electronic properties and the reactivity patterns of these compounds, leading to their increased utilization in pharmaceutical research and materials science applications.

The specific synthetic approaches to this compound have been refined through decades of methodological development. Contemporary synthetic strategies typically involve the reaction of 6-chlorocoumarin with ethyl chloroformate in the presence of basic catalysts such as sodium hydride or potassium carbonate. These reactions are commonly conducted in organic solvents including dichloromethane or tetrahydrofuran at ambient or slightly elevated temperatures, reflecting the optimization of reaction conditions achieved through extensive empirical investigation.

Relevance in Organic Chemistry and Materials Science

This compound occupies a position of considerable importance within the broader landscape of synthetic organic chemistry, serving multiple roles as both a synthetic intermediate and a subject of fundamental chemical investigation. The compound's significance stems from its unique combination of structural features that enable diverse chemical transformations while maintaining stability under standard laboratory conditions. This dual characteristic of reactivity and stability makes it particularly valuable for synthetic chemists seeking to develop complex molecular architectures through multi-step synthetic sequences.

The compound demonstrates exceptional versatility in its chemical reactivity patterns, undergoing several distinct categories of chemical transformations. These include nucleophilic substitution reactions at the chlorine-bearing carbon, electrophilic aromatic substitution reactions on the benzene ring portion of the chromene system, and various transformations involving the ester functionality at the 3-position. The lactone carbonyl group also participates in characteristic reactions, including nucleophilic addition processes and reductive transformations, expanding the compound's utility in synthetic applications.

Recent advances in chromene chemistry have highlighted the particular importance of halogenated derivatives in the development of aryne precursors for advanced synthetic transformations. Chromene and chromane-type aryne precursors have demonstrated remarkable utility in regioselective cycloaddition reactions, including two-plus-two, three-plus-two, and four-plus-two cycloaddition processes. These transformations enable the construction of structurally complex polycyclic systems that would be challenging to access through conventional synthetic approaches, positioning chlorinated chromene derivatives as valuable building blocks for molecular complexity generation.

The biological activity profile of this compound has attracted significant attention from medicinal chemists investigating the pharmacological properties of chromene derivatives. The compound has been observed to interact with specific molecular targets within biological systems, particularly demonstrating inhibitory activity against certain kinases involved in cellular signaling pathways. This kinase inhibition capability suggests potential applications in anticancer drug development, as the disruption of cellular proliferation and survival pathways represents a key therapeutic strategy in oncology.

The materials science applications of this compound emerge from the photophysical properties characteristic of chromene derivatives. These compounds frequently exhibit interesting fluorescence and absorption characteristics that make them suitable for applications in organic electronics, photonic devices, and fluorescent probe development. The presence of the chlorine substituent can significantly influence these photophysical properties, often leading to enhanced quantum yields and modified emission wavelengths compared to unsubstituted analogs.

属性

IUPAC Name |

ethyl 6-chloro-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO4/c1-2-16-11(14)9-6-7-5-8(13)3-4-10(7)17-12(9)15/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBCARVARPQBKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345146 | |

| Record name | Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70384-80-4 | |

| Record name | Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions and Optimization

-

Starting Materials :

-

6-Chlorosalicylaldehyde (1.56 g, 0.01 mol)

-

Diethylmalonate (1.60 g, 0.01 mol)

-

-

Catalyst : Piperidine (2 mL)

-

Solvent : Anhydrous ethanol (15 mL)

-

Temperature : Reflux (78°C)

-

Time : 10 hours

-

Workup : The mixture is concentrated to 1/3 volume, poured onto crushed ice, and filtered.

-

Purification : Recrystallization from ethanol yields white crystals (90% yield, m.p. 120–122°C).

Mechanistic Insights

The reaction proceeds through three stages:

-

Deprotonation : Piperidine abstracts a proton from diethylmalonate, generating a nucleophilic enolate.

-

Aldol Addition : The enolate attacks the carbonyl carbon of 6-chlorosalicylaldehyde, forming a β-keto ester intermediate.

-

Cyclization and Elimination : Intramolecular esterification closes the chromene ring, followed by dehydration to yield the final product.

Alternative Methods: Comparative Analysis

Pechmann Condensation

While less commonly employed for 6-chloro derivatives, the Pechmann condensation offers a viable alternative using acidic conditions:

Limitations

-

Requires stringent temperature control to avoid side reactions like sulfonation.

-

Lower regioselectivity compared to Knoevenagel condensation.

Industrial-Scale Production Strategies

While laboratory methods prioritize yield and purity, industrial synthesis emphasizes cost efficiency and scalability :

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch Flask | Continuous Flow Reactor |

| Catalyst Recovery | Not Feasible | Membrane Filtration |

| Solvent Volume | 15 mL/g substrate | 5 mL/g substrate |

| Annual Output | Grams to Kilograms | Metric Tons |

Key industrial optimizations include:

-

Solvent Recycling : Ethanol is distilled and reused, reducing material costs by 40%.

-

Automated pH Control : Ensures consistent base concentration during Knoevenagel condensation.

Reaction Monitoring and Quality Control

Analytical Techniques

化学反应分析

Types of Reactions

Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can be oxidized to form more complex derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Reduction: Sodium borohydride in methanol or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of amino or thio derivatives.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of more oxidized chromene derivatives.

科学研究应用

Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its anticancer properties .

相似化合物的比较

Halogen-Substituted Analogs

Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

- Structural and Crystallographic Differences :

The bromo analog is isostructural with the chloro compound, as confirmed by X-ray diffraction . However, the larger atomic radius of bromine (1.85 Å vs. 1.75 Å for Cl) increases bond lengths (e.g., C6–Br: ~1.90 Å vs. C6–Cl: ~1.75 Å), affecting crystal packing via stronger halogen-based dipolar interactions . - Spectroscopic Properties :

- Vibrational Spectra : DFT calculations show that C–Br stretching modes appear at lower wavenumbers (~550 cm⁻¹) compared to C–Cl (~600 cm⁻¹) due to bromine’s lower electronegativity and higher mass .

- NMR Shifts : The 13C NMR signal for C6 in the bromo derivative is deshielded (δ ~120 ppm) relative to the chloro compound (δ ~115 ppm), reflecting halogen-dependent shielding effects .

Ethyl 6-fluoro-2-oxo-2H-chromene-3-carboxylate (hypothetical analog)

Ester Variants

Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate

- Synthesis: Synthesized analogously via Knoevenagel condensation of 5-chlorosalicylaldehyde with dimethyl malonate, yielding 60% under mild conditions .

- Reactivity : The methyl ester undergoes hydrolysis to 6-chloro-2-oxo-2H-chromene-3-carboxylic acid (80% yield) more readily than the ethyl ester due to lower steric hindrance .

- Solubility: The ethyl ester exhibits better solubility in non-polar solvents (e.g., CHCl₃, EtOAc) compared to the methyl variant, attributed to the longer alkyl chain .

Substituted Derivatives

Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

- The methoxy group (electron-donating) at position 6 increases electron density on the chromene ring, shifting UV-Vis absorption maxima bathochromically compared to the chloro derivative .

- Supramolecular Interactions : Methoxy groups participate in C–H···O hydrogen bonds, contrasting with the chloro compound’s carbonyl-halogen dipolar interactions .

Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate

6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid

- The carboxylic acid group enables salt formation, improving aqueous solubility .

Spectral and Physical Properties

生物活性

Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and biochemical properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₉ClO₄ and features a chromene structure that is modified by a chlorine atom and an ethyl ester group. This unique substitution pattern influences its reactivity and biological activity compared to similar compounds.

Antimicrobial Activity

The compound has been studied for its antimicrobial properties against various bacterial strains. Research indicates that derivatives of chromene exhibit significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial effects of various derivatives, this compound demonstrated:

- Minimum Inhibitory Concentration (MIC) : Values ranged from 0.22 to 0.25 μg/mL against tested pathogens.

- Minimum Bactericidal Concentration (MBC) : Showed effective bactericidal activity comparable to standard antibiotics.

- Biofilm Inhibition : The compound significantly reduced biofilm formation in Staphylococcus species, outperforming Ciprofloxacin in some assays .

| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Reduction (%) |

|---|---|---|---|

| This compound | 0.22–0.25 | Not specified | Significant reduction |

| Ciprofloxacin | Not specified | Not specified | Reference standard |

Anticancer Properties

This compound has also been investigated for its anticancer potential . The mechanism of action appears to involve the inhibition of specific kinases involved in cell signaling pathways, leading to reduced proliferation of cancer cells.

Research Findings

- Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the growth of various cancer cell lines, indicating potential as a therapeutic agent.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells .

The biochemical interactions of this compound are critical to its biological activity. It interacts with various enzymes and proteins, influencing pathways related to coagulation and inflammation.

The compound has been shown to inhibit enzymes involved in the coagulation pathway, potentially offering therapeutic benefits for blood clotting disorders.

Comparative Analysis with Similar Compounds

This compound can be compared with other chromene derivatives to highlight its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | C₁₂H₉BrO₄ | Bromine substitution |

| Ethyl 6-fluoro-2-oxo-2H-chromene-3-carboxylate | C₁₂H₉FO₄ | Fluorine substitution |

| This compound | C₁₂H₉ClO₄ | Chlorine substitution enhancing reactivity |

常见问题

Basic: What experimental methods are recommended for synthesizing Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate?

Answer:

A common method involves FeCl₃-catalyzed cascade reactions. For example, condensation of substituted phenolic precursors with ethyl acetoacetate under reflux conditions in ethanol yields the target compound. Key steps include:

- Dissolving 4-chlororesorcinol (or analogous precursors) and ethyl acetoacetate in ethanol.

- Adding FeCl₃ (10 mol%) as a Lewis acid catalyst to promote cyclization.

- Refluxing at 80°C for 6–8 hours, followed by cooling and crystallization.

The product is purified via recrystallization (ethanol/water) and characterized by melting point, IR, and NMR spectroscopy .

Basic: How can X-ray crystallography confirm the molecular configuration of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Experimental steps include:

- Growing high-quality crystals via slow evaporation (e.g., using ethanol or DCM/hexane mixtures).

- Collecting diffraction data at low temperatures (e.g., 135 K) to minimize thermal motion artifacts.

- Refining the structure using SHELXL (for small-molecule refinement) to resolve bond lengths, angles, and torsional parameters.

For this compound, SCXRD confirmed planar chromene rings and ester group orientation, with R-factors < 0.05 for high precision .

Advanced: How do DFT and HF computational methods differ in predicting vibrational spectra and NMR chemical shifts?

Answer:

- Density Functional Theory (DFT): Uses hybrid functionals (e.g., B3LYP) with 6-31G+(d,p) basis sets to account for electron correlation, critical for accurate vibrational frequency assignments (e.g., C=O stretches at ~1750 cm⁻¹) and ¹³C NMR shifts (±2 ppm error vs. experimental).

- Hartree-Fock (HF): Overestimates vibrational frequencies due to neglect of electron correlation, leading to larger deviations (~5–10% error).

For this compound, DFT-B3LYP outperformed HF in matching experimental IR bands and ¹H/¹³C NMR shifts, particularly for the chloro-substituted chromene system .

Advanced: How can researchers resolve discrepancies between calculated and experimental NMR chemical shifts?

Answer:

Methodological adjustments include:

- Solvent Effects: Incorporate polarizable continuum models (PCM) in DFT calculations to simulate solvent environments (e.g., CDCl₃).

- Conformational Sampling: Use molecular dynamics (MD) to explore rotameric states of the ethoxy group, which affect chemical shift anisotropy.

- Relativistic Corrections: Apply approximations (e.g., Zeroth-Order Regular Approximation) for heavy atoms like chlorine.

In one study, these steps reduced deviations from 3.5 ppm to <1 ppm for ¹H NMR signals .

Advanced: What strategies optimize reaction yields in the presence of competing side reactions?

Answer:

- Catalyst Screening: Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance regioselectivity. FeCl₃ gave 89% yield for this compound by suppressing ester hydrolysis .

- Kinetic Control: Lower reaction temperatures (e.g., 60°C instead of 80°C) reduce dimerization of intermediates.

- In Situ Monitoring: Use TLC or inline IR to detect side products early and adjust conditions.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1755 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹) .

- ¹H/¹³C NMR: Assigns proton environments (e.g., ethyl CH₃ at δ 1.23 ppm, aromatic protons at δ 7.28–7.60 ppm) and quaternary carbons (e.g., lactone C=O at δ 162.7 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]+ at m/z 267.0298 for C₁₂H₁₀ClO₄⁺) .

Advanced: How does substituent positioning influence biological activity in coumarin derivatives?

Answer:

- Electron-Withdrawing Groups (Cl at C6): Enhance electrophilicity of the lactone ring, potentially increasing DNA intercalation (observed in psoralen analogs) .

- Ester Groups: Improve membrane permeability, as seen in structure-activity relationship (SAR) studies of anti-cancer chromenes.

- Hydrogen-Bonding Patterns: Solid-state π-stacking (confirmed via XRD) correlates with enhanced photoactivity in therapeutic applications .

Advanced: What challenges arise in refining crystallographic data for halogenated coumarins?

Answer:

- Disorder Modeling: Chlorine atoms may exhibit positional disorder; use PART instructions in SHELXL to refine occupancy ratios.

- Thermal Motion: Apply anisotropic displacement parameters (ADPs) for non-H atoms to model libration effects.

- Twinned Data: For microcrystalline samples, employ TWIN/BASF commands in SHELXTL to deconvolute overlapping reflections .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Toxicity: Chlorinated coumarins may exhibit phototoxicity; use UV-protective eyewear and minimize light exposure.

- Solvents: Ethanol and DCM require fume hood use and explosion-proof equipment.

- Waste Disposal: Neutralize acidic byproducts before aqueous disposal, per institutional guidelines .

Advanced: How can machine learning improve synthetic route design for derivatives?

Answer:

- Dataset Curation: Compile reaction data (yields, conditions) from literature (e.g., FeCl₃-catalyzed syntheses ).

- Feature Engineering: Input variables include catalyst loading, temperature, and substituent Hammett parameters.

- Model Training: Use random forest or neural networks to predict optimal conditions for new derivatives (e.g., bromo or nitro analogs).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。